molecular formula C20H13F2N3OS B2735131 3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-24-9

3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2735131
CAS No.: 942003-24-9
M. Wt: 381.4
InChI Key: QZZCNHBGSXOIRG-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H13F2N3OS and its molecular weight is 381.4. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

Compounds containing structures similar to 3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anti-cancer properties. For instance, derivatives of fluoro substituted benzothiazoles, including those with additional pyridine and benzamide functionalities, have shown anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial Activity

Research into substituted N-(benzo[d]thiazol-2-yl) derivatives has revealed their potential as antimicrobial agents. These compounds have been shown to exhibit good to moderate activity against selected bacterial and fungal microbial strains, suggesting their utility in addressing antimicrobial resistance (Anuse et al., 2019).

Imaging and Radiolabeling Applications

Studies have also explored the utility of fluorobenzothiazole derivatives in imaging and radiolabeling, particularly for positron emission tomography (PET). For example, automated radiosynthesis techniques have been developed for tracers like [18F]FMISO and [18F]PM-PBB3, which contain the 3-fluoro-2-hydroxypropyl moiety. These tracers are used clinically for imaging hypoxia and tau pathology, respectively, demonstrating the compound's relevance in diagnostic imaging (Ohkubo et al., 2021).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Benzamide derivatives, including those structurally related to the compound , have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is critical for the development of therapeutics targeting cancer and other diseases characterized by abnormal angiogenesis (Borzilleri et al., 2006).

Antimicrobial and Anti-inflammatory Properties

The synthesis and evaluation of fluoro substituted benzamides, including thiazole and thiazolidine derivatives, have shown promising antimicrobial analogs. These compounds demonstrate significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c21-14-5-3-4-13(10-14)19(26)25(12-16-6-1-2-9-23-16)20-24-17-8-7-15(22)11-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCNHBGSXOIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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